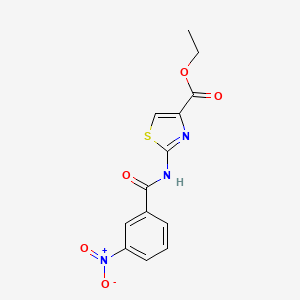

Ethyl 2-(3-nitrobenzamido)thiazole-4-carboxylate

Description

Properties

IUPAC Name |

ethyl 2-[(3-nitrobenzoyl)amino]-1,3-thiazole-4-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11N3O5S/c1-2-21-12(18)10-7-22-13(14-10)15-11(17)8-4-3-5-9(6-8)16(19)20/h3-7H,2H2,1H3,(H,14,15,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWKHGHRVWOTHBG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CSC(=N1)NC(=O)C2=CC(=CC=C2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11N3O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of ethyl 2-(3-nitrobenzamido)thiazole-4-carboxylate typically involves a multi-step process. One common method starts with the reaction of 2-aminothiazole with ethyl chloroformate to form ethyl 2-aminothiazole-4-carboxylate. This intermediate is then reacted with 3-nitrobenzoyl chloride in the presence of a base such as triethylamine to yield the final product .

In an industrial setting, the production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Ethyl 2-(3-nitrobenzamido)thiazole-4-carboxylate can undergo various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Substitution: The ethyl ester group can be hydrolyzed to a carboxylic acid using acidic or basic conditions.

Oxidation: The thiazole ring can be oxidized under specific conditions to introduce additional functional groups.

Common reagents used in these reactions include hydrogen gas, palladium catalysts, acids, bases, and oxidizing agents. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Ethyl 2-(3-nitrobenzamido)thiazole-4-carboxylate exhibits significant biological activities, making it a candidate for various therapeutic applications:

- Antimicrobial Properties : Studies have shown that derivatives of thiazole compounds, including this compound, possess antimicrobial properties. They have been tested against various bacterial strains, demonstrating effective inhibition of growth at low concentrations. For instance, compounds with nitro and amino substituents have shown promising activity against Bacillus subtilis and Aspergillus niger .

- Anticancer Activity : The thiazole moiety is known for its role in anticancer drug development. Compounds incorporating thiazole structures have been investigated for their ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. This compound may similarly exhibit such properties due to its structural characteristics .

- Enzyme Inhibition : Research indicates that thiazole derivatives can act as enzyme inhibitors. For example, they may inhibit serine proteases involved in thromboembolic diseases, potentially leading to the development of safer anticoagulants .

Potential Therapeutic Uses

Given its biological activity, this compound has several potential therapeutic applications:

- Antimicrobial Agents : Due to its efficacy against various pathogens, this compound could be developed into new antimicrobial agents to combat resistant strains of bacteria and fungi.

- Cancer Therapeutics : Its anticancer properties suggest that it could be further explored as a lead compound in the development of novel anticancer therapies.

- Anticoagulants : The ability to inhibit specific enzymes related to clotting processes positions it as a candidate for anticoagulant drug development, potentially offering safer alternatives to existing medications .

Case Study 1: Antimicrobial Activity Assessment

A study evaluated a series of thiazole derivatives, including this compound, against multiple bacterial strains. The results indicated that compounds with nitro groups exhibited higher antimicrobial activity compared to their non-nitro counterparts. Minimum inhibitory concentrations (MICs) were determined through standard microbiological methods, showing significant promise for these compounds in clinical applications .

Case Study 2: Cancer Cell Line Testing

In vitro studies on cancer cell lines demonstrated that thiazole derivatives could inhibit cell growth effectively. This compound was included in these studies and showed notable cytotoxic effects against breast and lung cancer cell lines. Further investigations are required to elucidate the mechanisms underlying these effects .

Mechanism of Action

The mechanism of action of ethyl 2-(3-nitrobenzamido)thiazole-4-carboxylate involves its interaction with specific molecular targets. In the context of cancer research, it has been shown to inhibit the Bcl-2 protein, which plays a role in regulating apoptosis. By inhibiting Bcl-2, the compound can induce apoptosis in cancer cells, leading to their death. This mechanism involves the activation of caspase enzymes, which are crucial for the execution phase of apoptosis .

Comparison with Similar Compounds

Key Observations :

- Positional Effects : The nitro group at the 3-position (meta) on the benzamido ring in the target compound contrasts with derivatives like Ethyl 2-[2-(2-nitrobenzylidene)hydrazinyl]thiazole-4-carboxylate, where the nitro group is at the 2-position (ortho). This positional difference affects conjugation and electronic interactions in biological systems .

- Hydrazine vs. Benzamido Linkers : The hydrazine-based derivative (Ethyl 2-[2-(2-nitrobenzylidene)hydrazinyl]thiazole-4-carboxylate) exhibits a smaller HOMO-LUMO gap (3.5 eV) due to extended π-conjugation, enhancing charge transfer properties compared to the target compound’s benzamido linker .

Antitumor Potential

- This compound analogs, such as Ethyl 2-[3(diethylamino)propanamido]-thiazole-4-carboxylate, demonstrate significant activity against leukemia cell lines (e.g., RPMI-8226), with IC₅₀ values in the micromolar range .

- In contrast, Ethyl 2-(2-(1,3-dioxoisoindolin-2-yl)acetamido)thiazole-4-carboxylate derivatives show specificity for colorectal cancer via β-catenin inhibition, highlighting how substituent bulkiness modulates target selectivity .

Antimicrobial and Antioxidant Activity

- The hydrazine-linked derivative (Ethyl 2-[2-(2-nitrobenzylidene)hydrazinyl]thiazole-4-carboxylate) exhibits moderate antimicrobial activity against E. coli and S. aureus, attributed to nitro group-mediated membrane disruption . The target compound’s nitro group may confer similar properties, though direct evidence is lacking.

Enzyme Inhibition

- Thiazole derivatives with 4-hydroxyphenyl substituents (e.g., Ethyl 2-(4-hydroxyphenyl)thiazole-4-carboxylate) inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), suggesting that electron-donating groups (e.g., -OH) enhance enzyme binding compared to electron-withdrawing nitro groups .

Biological Activity

Ethyl 2-(3-nitrobenzamido)thiazole-4-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the compound's mechanisms of action, its effects on various biological pathways, and its potential therapeutic applications.

Chemical Structure and Properties

This compound features a thiazole ring, a carboxylate group, and a nitrobenzamide substituent. The thiazole moiety is known for its pharmacological versatility, contributing to the compound's reactivity and biological interactions. The presence of the nitro group enhances its potential as a pharmacological agent by improving solubility and influencing interactions with biological targets.

Target of Action

The primary target for this compound is the Bcl-2 protein family , which plays a crucial role in regulating apoptosis (programmed cell death).

Mode of Action

The compound inhibits Bcl-2 proteins, leading to increased apoptosis through both intrinsic and extrinsic apoptotic pathways. This inhibition results in enhanced activation of caspases, particularly caspase-3, which is pivotal for executing apoptosis.

Biochemical Pathways

The compound's action affects several biochemical pathways:

- Apoptotic Pathways : It enhances apoptosis by modulating Bcl-2 levels.

- Cell Proliferation : The increase in apoptotic activity correlates with a decrease in cell proliferation across various cancer cell lines.

Anti-Proliferative Effects

This compound has demonstrated moderate to good anti-proliferative activity against the NCI 60 cancer cell line panel. This activity indicates its potential as an anticancer agent. The compound's efficacy varies across different cell lines, suggesting that structural modifications could enhance its selectivity and potency.

Case Studies

- In Vitro Studies : In cellular studies, this compound showed significant inhibition of cell growth in various cancer types, highlighting its potential as an anticancer drug.

- Molecular Docking Studies : These studies suggest that the compound can effectively bind to specific proteins involved in disease pathways, indicating possible therapeutic interventions .

Comparative Analysis with Similar Compounds

The following table summarizes the biological activities of this compound compared to other thiazole-based compounds:

Q & A

Q. What are the common synthetic routes for Ethyl 2-(3-nitrobenzamido)thiazole-4-carboxylate?

The synthesis typically involves multi-step reactions:

- Step 1 : Formation of the thiazole core via cyclization of ethyl acetoacetate with thiourea derivatives under acidic conditions (e.g., H₂SO₄ or HCl) .

- Step 2 : Introduction of the 3-nitrobenzamido group via coupling reactions using coupling agents like DCC (dicyclohexylcarbodiimide) or EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in solvents such as DMF or dichloromethane .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization from ethanol is commonly employed . Key reagents include triethylamine (TEA) as a catalyst and thiourea derivatives for thiazole ring formation .

Q. What spectroscopic techniques are used to characterize this compound?

- NMR Spectroscopy : ¹H and ¹³C NMR confirm the thiazole ring and substituent positions (e.g., nitrobenzamido group) .

- HRMS (High-Resolution Mass Spectrometry) : Validates molecular weight and fragmentation patterns .

- Elemental Analysis : Ensures purity by matching calculated vs. observed C, H, N, and S percentages .

- FT-IR : Identifies functional groups (e.g., C=O ester at ~1700 cm⁻¹, NO₂ stretching at ~1520 cm⁻¹) .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent changes) affect bioactivity?

- Nitro Group Position : The 3-nitro position on the benzamido moiety enhances electron-withdrawing effects, potentially increasing reactivity in biological systems compared to 2- or 4-nitro isomers .

- Thiazole Substituents : Derivatives with bromine (e.g., Ethyl 2-(5-bromo-2-methylphenyl)thiazole-4-carboxylate) show altered antimicrobial activity due to increased electrophilicity .

- Ester vs. Carboxylic Acid : Ethyl esters improve membrane permeability, whereas free carboxylic acids may enhance target binding in specific enzymes . Example : Replacing the ethyl ester with a methyl group reduces solubility, impacting bioavailability .

Q. How can researchers resolve contradictions in reported bioactivity data?

Contradictions often arise from:

- Assay Variability : Differences in cell lines (e.g., RPMI-8226 leukemia vs. solid tumors) or antioxidant assays (FRSA vs. TAC) .

- Concentration Ranges : Bioactivity thresholds may vary; e.g., %FRSA of 84.46 ± 0.13 for compound 2g in antioxidant studies requires validation at multiple concentrations .

- Structural Analogues : Compare with similar compounds (e.g., hydroxymethyl vs. bromomethyl derivatives) to isolate substituent effects .

Q. What challenges exist in crystallizing this compound?

- Purity : Impurities from nitro group reduction or ester hydrolysis can disrupt crystal lattice formation .

- Solvent Choice : Polar solvents (e.g., ethanol) may favor solvate formation, while non-polar solvents (hexane) improve crystal yield but slow nucleation .

- Temperature Control : Slow cooling from reflux conditions (~60°C) enhances crystal quality . Tools like SHELXL are critical for refining crystallographic data .

Methodological Guidance

Q. How to optimize reaction conditions for high-yield synthesis?

- Solvent Optimization : DMF improves nitrobenzamido coupling efficiency vs. THF, which may reduce side reactions .

- Catalyst Screening : TEA outperforms pyridine in coupling reactions due to stronger base activity .

- Temperature : Maintain 0–5°C during nitro group introduction to minimize byproducts .

- Workup : Use aqueous NaHCO₃ washes to remove unreacted coupling agents .

Q. How to interpret conflicting spectroscopic data (e.g., NMR vs. HRMS)?

- Cross-Validation : Confirm molecular ion peaks in HRMS with isotopic patterns to rule out impurities .

- Dynamic NMR : Use variable-temperature ¹H NMR to resolve overlapping signals caused by rotational isomerism in the nitrobenzamido group .

- 2D NMR (COSY, HSQC) : Assign ambiguous proton/carbon signals, particularly near the thiazole ring .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.